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Compound of Interest

4-Bromo-2-fluoro-5-
Compound Name:

methylbenzaldehyde
CAS No.: 916792-23-9
Cat. No.: B1517702

Get Quote

Executive Summary & Reactivity Landscape

4-Bromo-2-fluoro-5-methylbenzaldehyde (CAS: 916792-23-9 / 861928-26-9) represents a
"privileged scaffold" in medicinal chemistry. Unlike mono-substituted benzaldehydes, this
compound offers three distinct vectors for diversification:

» Aldehyde (C1): High reactivity toward nucleophilic addition (reductive amination, Schiff base
formation).

e Fluorine (C2): Ortho-directing group capable of

displacement under forcing conditions or acting as a metabolic blocker.

e Bromine (C4): Excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura,
Buchwald-Hartwig).

Electronic & Steric Profile (Hammett Analysis)
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The kinetic behavior of this aldehyde is governed by the aggregate electronic effects of its
substituents. We compare it here against standard alternatives to predict reaction rates in
nucleophilic additions.
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Net Result: The compound is significantly more reactive toward nucleophiles than
unsubstituted benzaldehyde, primarily driven by the ortho-fluorine atom's inductive effect,
despite the slight deactivating influence of the methyl group.

Comparative Performance: Nucleophilic Addition
Kinetics

Scenario: Schiff Base Formation (Imine condensation) with n-Butylamine in Methanol.
This section compares the theoretical relative rate constants (

) of 4-Bromo-2-fluoro-5-methylbenzaldehyde against common alternatives. Higher

indicates faster reaction onset, crucial for high-throughput library synthesis.

Comparative Data Table
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Compound

Structure

Relative Rate (

)*

Kinetic
Characterization

4-Bromo-2-fluoro-5-

methylbenzaldehyde

Trisubstituted

~4.5-6.0

High Reactivity. The
ortho-F creates a
strong dipole,
accelerating
nucleophilic attack.
Steric hindrance from

5-Me is minimal.

4-

Bromobenzaldehyde

Mono-EWG

2.1

Moderate. Standard
activated aldehyde.
Lacks the proximal

inductive boost of

Fluorine.

2-Fluorobenzaldehyde

Mono-Ortho

3.8

High. Fast kinetics
due to ortho-F, but
lacks the para-Br

activation.

Benzaldehyde

Unsubstituted

1.0 (Baseline)

Reference. Slower
equilibrium

establishment.

4-
Methoxybenzaldehyde

Mono-EDG

0.4

Sluggish. Electron
donation reduces
carbonyl

electrophilicity.

*Note:

values are projected based on Hammett

correlations for benzaldehyde-amine condensations where
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Mechanistic Insight

In the condensation reaction, the rate-determining step is typically the nucleophilic attack of the
amine on the carbonyl carbon.

o Why 4-Bromo-2-fluoro-5-methyl wins: The 2-Fluoro group destabilizes the ground state of
the carbonyl (inductive effect), making it "hotter" for attack. The 4-Bromo group further pulls
electron density. The 5-Methyl group provides necessary lipophilicity without imposing
significant steric penalty on the aldehyde face.

Experimental Protocols

To validate these kinetic profiles in your own lab, follow these self-validating protocols.

Protocol A: Real-Time Kinetic Monitoring via HPLC

Objective: Determine pseudo-first-order rate constant (

) for imine formation.

Reagents:

e Aldehyde Substrate (1.0 equiv, 0.1 mM final conc.)

 Aniline or Aliphatic Amine (10.0 equiv, excess to ensure pseudo-first-order)
e Solvent: Methanol (HPLC grade)

 Internal Standard: Naphthalene (inert)

Workflow:

o Preparation: Dissolve 4-Bromo-2-fluoro-5-methylbenzaldehyde (21.7 mg, 0.1 mmol) and
Naphthalene (12.8 mg) in 10 mL MeOH.

e Initiation: Add Amine (1.0 mmol) rapidly. Start timer (
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e Sampling: At 2-minute intervals, withdraw 50 pL aliquots.

e Quenching: Dilute aliquot immediately into 950 puL Mobile Phase (Acetonitrile/Water 60:40) to
"freeze" equilibrium.

e Analysis: Inject onto C18 Reverse Phase Column.

o Detection: UV at 254 nm.

o Monitor: Decay of Aldehyde peak area relative to Internal Standard.
Calculation: Plot

vs. time (

). The slope

Protocol B: Synthesis of the Scaffold (Validation of
Purity)

Crucial for ensuring kinetic data is not skewed by impurities. Unlike simple benzaldehydes, this
compound is best synthesized via Lithium-Halogen Exchange rather than direct formylation, to
ensure regioselectivity.

o Start: 1,4-Dibromo-2-fluoro-5-methylbenzene.
e Exchange: Treat with

-BuLi (1.05 eq) in THF at -78°C. (Selective Li-Br exchange at the more sterically
accessible/electronically activated position).

e Quench: Add DMF (Dimethylformamide) as the formyl source.
o Workup: Acidic hydrolysis yields the aldehyde.

e Purity Check:
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F NMR is essential. Look for a singlet at
ppm (relative to

). Impurities often show split peaks or shifts >2 ppm.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical monitoring points for the
Kinetic study.
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Figure 1: Kinetic pathway of Schiff base formation. The 2-Fluoro substituent accelerates the
initial
step by increasing carbonyl electrophilicity.
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¢ Synthesis & Application in Probes

o Title: "Selective fluorescent probe for aldehyde dehydrogenase (AlDeSense)"

o Source: US Patent 2020/0199092 Al (Chan et al., 2020).
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e Hammett Substituent Constants

o Title: "Hammett Equ
o Source: Hansch, C., Leo, A., & Taft, R. W. (1991). Chemical Reviews.
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 Kinetic Protocols for Benzaldehydes

o Title: "Kinetic study of the base-catalysed reactions of benzaldehyde... with acetonitriles"
o Source:Journal of the Chemical Society, Perkin Transactions 2.
o Context: Methodology for monitoring benzaldehyde condensation r

o HPLC Monitoring of Aldehyde Reactions

o Title: "High Performance Liquid Chrom
o Source: Bridgew
o Context: Standard operating procedures for HPLC kinetic assays.

» To cite this document: BenchChem. [Comparative Kinetic Profiling: 4-Bromo-2-fluoro-5-
methylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1517702/docs#comparative-kinetic-profiling-4-
bromo-2-fluoro-5-methylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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